1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine
Description
The compound 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine (molecular formula: C₁₁H₁₈N₆; molecular weight: 234.3 g/mol) features a pyrazole core substituted with an isopropyl group at the 1-position and a methylpyrazolemethylamine moiety at the 5-position. The methylpyrazolemethyl group introduces hydrogen-bonding capabilities, while the isopropyl substituent enhances hydrophobicity .
Properties
Molecular Formula |
C11H18ClN5 |
|---|---|
Molecular Weight |
255.75 g/mol |
IUPAC Name |
N-[(2-methylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H17N5.ClH/c1-9(2)16-11(5-7-14-16)12-8-10-4-6-13-15(10)3;/h4-7,9,12H,8H2,1-3H3;1H |
InChI Key |
QJBULGZWGPBVQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=NN2C.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Alkylation of 5-Aminopyrazole Derivatives
This approach involves:
- Formation of the 1-methylpyrazol-5-amine core : Synthesized via methyl group introduction onto a pyrazole scaffold.
- Isopropyl alkylation : Attaching the isopropyl group to the pyrazole nitrogen.
- Methylpyrazolylmethyl substitution : Introducing the [(1-methyl-1H-pyrazol-5-yl)methyl] moiety.
Key Reagents and Conditions :
One-Pot Multi-Component Reactions
Though less common for this specific compound, analogous pyrazole derivatives are synthesized via tandem cyclization and alkylation. For example:
- Cyclization of hydrazine derivatives to form the pyrazole core.
- Concomitant alkylation with isopropyl and methylpyrazolylmethyl electrophiles under basic conditions.
Example Pathway :
- Cyclization : Hydrazine reacts with a diketone or ketoester to form the pyrazole ring.
- Dual alkylation : Simultaneous reaction with (CH₃)₂CHBr and (1-methyl-1H-pyrazol-5-yl)methyl bromide in the presence of a strong base (e.g., NaH).
Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) may be employed for installing substituents, though this method is less reported for this compound. For example:
- Suzuki coupling : Aryl boronic acids react with halogenated pyrazoles to introduce the methylpyrazolylmethyl group.
- Buchwald-Hartwig amination : For introducing the amine group, though typically used in reverse for N-alkylation.
Detailed Reaction Protocols
Stepwise Alkylation (Optimized Method)
Step 1: Synthesis of 1-Methyl-1H-Pyrazol-5-Amine
- Reactants : Pyrazole-5-amine, methyl iodide (CH₃I), potassium carbonate (K₂CO₃).
- Conditions :
- Solvent: DMF.
- Temperature: 60–80°C.
- Time: 12–24 hours.
- Mechanism : Nucleophilic substitution at the pyrazole nitrogen.
- Yield : 85%.
Step 2: Isopropyl Alkylation
- Reactants : 1-Methyl-1H-pyrazol-5-amine, isopropyl bromide ((CH₃)₂CHBr), sodium hydride (NaH).
- Conditions :
- Solvent: THF.
- Temperature: 0°C → room temperature.
- Time: 4–6 hours.
- Mechanism : Deprotonation of the amine by NaH, followed by SN2 alkylation.
- Yield : ~70%.
Step 3: Methylpyrazolylmethyl Substitution
- Reactants : 1-Isopropyl-1-methyl-1H-pyrazol-5-amine, (1-methyl-1H-pyrazol-5-yl)methyl bromide, K₂CO₃.
- Conditions :
- Solvent: DMF.
- Temperature: 80°C.
- Time: 8–12 hours.
- Mechanism : Nucleophilic attack by the pyrazole amine on the alkyl bromide.
- Yield : 60–75%.
Critical Optimization Parameters
Purification and Characterization
Purification Techniques
| Method | Purpose | Conditions | Source |
|---|---|---|---|
| Column Chromatography | Remove unreacted starting materials | Silica gel, EtOAc/hexane | |
| Recrystallization | Final purification | Ethanol/water | |
| Distillation | Volatile byproduct removal | Reduced pressure |
Analytical Data
Challenges and Solutions
Common Side Reactions
| Issue | Cause | Mitigation | Source |
|---|---|---|---|
| Over-alkylation | Excess electrophile | Use 1.2–1.5 equivalents | |
| Pyrazole ring degradation | High temperatures | Limit to ≤80°C | |
| Solubility issues | Polar aprotic solvents | Use DMF instead of DMSO |
Chemical Reactions Analysis
1-Isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used, often resulting in a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-Isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and potential therapeutic targets.
Mechanism of Action
The mechanism of action of 1-isopropyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analysis
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Steric Effects
- The target compound ’s methylpyrazolemethyl group introduces moderate steric bulk, which may optimize binding pockets in enzyme targets (e.g., thrombin’s S1 pocket) compared to smaller analogs like N,1,3-trimethyl-1H-pyrazol-5-amine .
Electronic and Hydrogen-Bonding Properties
- The thiophene ring in ’s compound introduces sulfur-mediated electronic effects, which may alter solubility and metabolic stability compared to the target’s nitrogen-rich structure .
Hydrophobicity and Solubility
- The bromophenyl group in ’s compound significantly increases molecular weight and lipophilicity, which may impact pharmacokinetics .
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